Warfarin-S

Description

Properties

IUPAC Name |

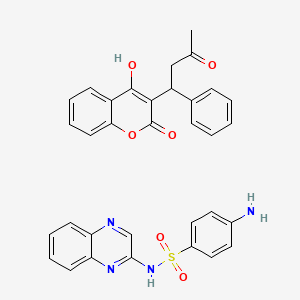

4-amino-N-quinoxalin-2-ylbenzenesulfonamide;4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4.C14H12N4O2S/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14/h2-10,15,21H,11H2,1H3;1-9H,15H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVPVVDTHJRFJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20958458, DTXSID70928328 | |

| Record name | 4-Amino-N-(quinoxalin-2(1H)-ylidene)benzene-1-sulfonamide--4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-N-(quinoxalin-2(1H)-ylidene)benzene-1-sulfonamide--2-hydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37341-99-4, 1339-86-2 | |

| Record name | Benzenesulfonamide, 4-amino-N-2-quinoxalinyl-, mixt. with 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37341-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfaquinoxaline mixture with warfarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037341994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-(quinoxalin-2(1H)-ylidene)benzene-1-sulfonamide--4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-N-(quinoxalin-2(1H)-ylidene)benzene-1-sulfonamide--2-hydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of S-Warfarin on Vitamin K Epoxide Reductase

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Warfarin (B611796), a cornerstone of oral anticoagulant therapy, exerts its effect by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR). This inhibition disrupts the vitamin K cycle, a critical pathway for the activation of blood coagulation factors. S-warfarin, the more potent enantiomer, acts as a competitive, tight-binding inhibitor of VKORC1, the catalytic subunit of the VKOR complex. This guide provides a detailed examination of the molecular mechanism of this inhibition, presents quantitative kinetic data, outlines key experimental protocols for its study, and visualizes the involved pathways and workflows. Understanding this mechanism at a molecular level is crucial for managing warfarin dosage, overcoming resistance, and developing novel anticoagulants.

The Vitamin K Cycle and the Role of VKORC1

The physiological function of vitamin K is to serve as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). GGCX catalyzes the post-translational carboxylation of specific glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) residues on vitamin K-dependent proteins. These proteins include the coagulation factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[1][2] The presence of Gla residues is essential for the calcium-binding ability of these factors, enabling their activation and function in the coagulation cascade.

During the carboxylation reaction, the reduced form of vitamin K, vitamin K hydroquinone (B1673460) (KH2), is oxidized to vitamin K 2,3-epoxide (KO).[3] For the carboxylation to continue, KH2 must be regenerated. This is the central role of VKORC1, an integral membrane protein located in the endoplasmic reticulum (ER).[4] VKORC1 catalyzes a two-step reduction:

-

Reduction of vitamin K epoxide (KO) to vitamin K quinone (K).

-

Reduction of vitamin K quinone (K) to vitamin K hydroquinone (KH2).[3][5]

This cyclic process, known as the vitamin K cycle, ensures a continuous supply of the active KH2 cofactor for GGCX.

Diagram: The Vitamin K Cycle

Caption: The Vitamin K Cycle and the inhibitory action of S-Warfarin on VKORC1.

Molecular Mechanism of S-Warfarin Inhibition

S-warfarin, which is 2-5 times more potent than its R-enantiomer, inhibits VKORC1, thereby disrupting the regeneration of vitamin K hydroquinone.[1][6] This leads to an accumulation of inactive, under-carboxylated coagulation factors.

Inhibition Kinetics: Competitive and Tight-Binding

Early in vitro studies using the non-physiological reductant dithiothreitol (B142953) (DTT) suggested weak inhibition by warfarin.[3] However, assays using the native ER reductant, glutathione (B108866) (GSH), reveal that S-warfarin is a potent, tight-binding inhibitor of VKORC1 with nanomolar affinity.[3][4]

The inhibition follows a competitive mechanism, where warfarin competes with vitamin K for binding to the enzyme.[4][7][8] This is clinically significant, as high doses of vitamin K can overcome the inhibitory effect of warfarin, serving as an antidote.[3][7] The inhibition is also reversible , as warfarin can be washed from the VKORC1-warfarin complex, restoring enzyme activity.[9][10]

A key characteristic of this tight-binding inhibition is that the half-maximal inhibitory concentration (IC50) is dependent on the enzyme concentration.[3][4] At therapeutic concentrations, a stoichiometric amount of warfarin (1:1) is sufficient to inhibit VKORC1.[3][11]

The Warfarin Binding Site

While the crystal structure of human VKORC1 remains unresolved, molecular dynamics simulations and mutagenesis studies have provided significant insights into the warfarin binding site. Warfarin is thought to bind to a pocket formed by residues from transmembrane helices and the large ER-luminal loop.[10][12]

A key interaction is a proposed T-shaped stacking interaction between the coumarin (B35378) ring of warfarin and the aromatic side chain of Tyrosine 139 (Y139) .[9][10] Mutagenesis studies have confirmed that Y139, along with other residues such as Tyrosine 25 (Y25) and Alanine 26 (A26) , are essential for high-affinity warfarin binding.[9][10] Warfarin preferentially binds to the oxidized state of VKORC1, which is the predominant form in the cell.[3][13]

Diagram: S-Warfarin Binding to VKORC1

Caption: Competitive binding of S-Warfarin and Vitamin K to the VKORC1 active site.

Quantitative Data on S-Warfarin Inhibition

The measured potency of warfarin is highly dependent on the assay conditions, particularly the reductant used. Assays employing the physiological reductant GSH provide data that correlate more closely with the in vivo therapeutic range.

| Parameter | Value | Reductant | VKORC1 Source | Assay Type | Reference |

| IC50 | 2.4 µM | DTT | Microsomal | In Vitro (KO to K) | [3][4] |

| IC50 | 52 nM | GSH | Microsomal | In Vitro (KO to K) | [3][4] |

| IC50 | 82 nM | GSH/GSSG (3:1) | Microsomal | In Vitro (KO to K) | [3][4] |

| IC50 | ~0.6 nM | Cellular (Endogenous) | Transfected HEK293 | Cell-Based (Carboxylation) | [4] |

| IC50 | 6.1 nM | Cellular (Endogenous) | HEK293 | Cell-Based (Carboxylation) | [14] |

| Ki (apparent) | ~20 nM | GSH | Microsomal | In Vitro (KO to K) | [4] |

Table 1: Summary of Quantitative Inhibition Data for Warfarin on VKORC1.

Experimental Protocols

Protocol: In Vitro VKORC1 Activity Assay (GSH-Driven)

This protocol measures the conversion of vitamin K epoxide (KO) to vitamin K quinone (K) in ER-enriched microsomes.

1. Preparation of ER-Enriched Microsomes:

-

Break cells (e.g., Pichia pastoris expressing human VKORC1) using a ball mill followed by sonication.[3]

-

Remove cell debris by centrifugation.

-

Collect crude microsomes from the supernatant by ultracentrifugation (e.g., 138,000 x g for 1 hour).[3]

-

Purify ER membranes using a sucrose (B13894) step gradient (e.g., 35% and 60% sucrose).[3]

-

Resuspend the enriched ER membrane pellet in a suitable buffer (e.g., 150 mM KCl, 50 mM HEPES pH 7.5).[3]

-

Determine total protein concentration via a BCA assay.

2. Inhibition Assay:

-

Pre-incubate aliquots of microsomes with varying concentrations of S-warfarin (e.g., 11 concentrations) for 30-60 minutes on ice.[3][13]

-

Initiate the enzymatic reaction by adding the microsome-warfarin mixture to a reaction buffer (final volume e.g., 500 µL) containing:

-

Quench the reaction by adding 1 mL of isopropanol/hexane (B92381) (3:2 v/v).[13]

3. Analysis:

-

Vortex and centrifuge to separate phases.

-

Collect the upper hexane phase, evaporate to dryness, and redissolve the lipid extract in methanol (B129727).[13]

-

Analyze the conversion of KO to K using reverse-phase HPLC with a C8 column and methanol as the mobile phase.[13]

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of warfarin concentration using appropriate software (e.g., GraphPad Prism).

Diagram: Workflow for In Vitro VKORC1 Activity Assay

Caption: Experimental workflow for the in vitro microsomal VKORC1 inhibition assay.

Protocol: Cell-Based VKORC1 Activity Assay

This assay measures VKORC1 activity indirectly by quantifying the carboxylation of a secreted reporter protein in a cellular context.

1. Cell Culture and Transfection:

-

Use a reporter cell line, typically HEK293 cells engineered to be null for endogenous VKORC1 and to stably express a secretable, vitamin K-dependent reporter protein (e.g., Factor IX with a protein C tag, FIXgla-PC).[9][13]

-

Transfect these cells with plasmids expressing wild-type or mutant VKORC1. A co-transfected luciferase gene can be used to normalize for transfection efficiency.[13]

2. Warfarin Treatment:

-

Following transfection, treat the cells with a range of S-warfarin concentrations (e.g., 11 concentrations) in the culture medium. The concentration range should be optimized for the expected sensitivity of the VKORC1 construct.[13][15]

-

Culture the cells for a sufficient period (e.g., 48-72 hours) to allow for reporter protein expression, carboxylation, and secretion.

3. Sample Collection and Analysis (ELISA):

-

Collect the cell culture medium containing the secreted FIXgla-PC reporter.

-

Quantify the amount of correctly carboxylated reporter protein using a sandwich ELISA.[13][15]

-

Coat ELISA plates with an antibody that captures the reporter protein (e.g., anti-Protein C).

-

Add cell culture medium samples.

-

Detect the carboxylated (Gla-containing) reporter using a conformation-specific antibody that only binds to the carboxylated form, conjugated to an enzyme like horseradish peroxidase (HRP).[15]

-

Add a chromogenic substrate (e.g., ABTS) and measure absorbance at 405 nm.[15]

-

4. Data Analysis:

-

Normalize the carboxylation signal to the luciferase activity (or total protein) to account for differences in transfection efficiency and cell number.

-

Determine IC50 values by plotting the normalized carboxylation activity against the logarithm of warfarin concentration.[15]

Conclusion and Future Directions

S-warfarin is a competitive, reversible, and tight-binding inhibitor of VKORC1.[4][7][9] Its mechanism involves direct competition with the vitamin K substrate for a binding pocket that includes key residues Y139, Y25, and A26.[9][10] The potency of inhibition is dramatically higher under physiological reducing conditions provided by GSH compared to artificial reductants like DTT.[3] This detailed molecular understanding, supported by robust in vitro and cell-based assays, is fundamental for the clinical management of warfarin therapy. Future research, particularly the determination of a high-resolution crystal structure of the human VKORC1-warfarin complex, will further refine this model and provide an invaluable template for the structure-based design of next-generation anticoagulants with improved therapeutic profiles and reduced off-target effects.

References

- 1. Warfarin Therapy and VKORC1 and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Warfarin Mechanism of Action - Video | Study.com [study.com]

- 3. ashpublications.org [ashpublications.org]

- 4. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Warfarin alters vitamin K metabolism: a surprising mechanism of VKORC1 uncoupling necessitates an additional reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. R- and S-Warfarin inhibition of vitamin K and vitamin K 2,3-epoxide reductase activities in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy [ouci.dntb.gov.ua]

- 9. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR) Inhibitors Suggest an Updated Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell-based activity assay and analysis of warfarin responses [bio-protocol.org]

An In-depth Technical Guide to the Stereoselective Synthesis of S-Warfarin from 4-Hydroxycoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of S-warfarin, a crucial anticoagulant, starting from 4-hydroxycoumarin (B602359). S-warfarin is known to be three to five times more potent than its R-enantiomer, making its enantioselective synthesis a topic of significant interest in medicinal and process chemistry.[1][2] This document details the prevalent synthetic strategies, with a focus on organocatalyzed Michael addition, and provides a comparative analysis of various catalytic systems, detailed experimental protocols, and mechanistic insights.

Introduction to Stereoselective Synthesis of S-Warfarin

The primary route for the synthesis of warfarin (B611796) is the Michael addition of 4-hydroxycoumarin to benzalacetone. While the racemic synthesis is straightforward, achieving high enantioselectivity for the more active S-enantiomer requires the use of chiral catalysts.[3] Organocatalysis has emerged as a powerful and environmentally benign approach for this transformation, offering high yields and excellent enantioselectivities under mild reaction conditions.[4]

Comparative Analysis of Catalytic Systems

The organocatalytic asymmetric Michael addition of 4-hydroxycoumarin to benzalacetone has been extensively studied with a variety of chiral catalysts. The following table summarizes the performance of different catalytic systems, providing a clear comparison of their efficacy in terms of yield and enantiomeric excess (ee) for the synthesis of S-warfarin.

| Catalyst | Co-catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) (S) | Reference |

| (S,S)-1,2-Diphenylethylenediamine | Acetic Acid | THF | RT | 168 | - | - | [3] |

| Polystyrene-supported 9-amino-epi-quinine | Trifluoroacetic acid | Dioxane | 50 | 5 (flow) | up to 90 | up to 87 | |

| C2-symmetric squaramide-based primary diamine | - | - | - | - | up to 96 | up to 96 | [5] |

| Quinoline-derived 1,2-diamines | Mandelic Acid | Water | RT | 24 | - | up to 91 | A green synthesis approach in an aqueous medium has been developed using quinoline-derived 1,2-diamines as catalysts, achieving high enantioselectivity.[6] After a single recrystallization, the enantiomeric excess could be improved to ~99%.[6] |

| Primary amine-phosphinamide bifunctional catalysts | - | - | - | - | up to 99 | up to 99 | An efficient enantioselective Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones has been developed using primary amine–phosphinamide bifunctional catalysts, affording Warfarin and its analogs in high yields and excellent enantioselectivities.[7] |

| Imidazolidine (B613845) catalysts | - | - | - | - | 22-96 | 47-82 | The Jorgensen group reported an organocatalytic asymmetric 1,4-Michael addition of 4-hydroxycoumarin and α,β–unsaturated ketones using optically active imidazolidine catalysts to afford enantiopure warfarin moieties.[8] |

| Natural Amino Acids (L-arginine) | - | DMSO/Water (9:1) | RT | 168 | - | - | In a study investigating the catalytic properties of natural amino acids, L- and D-arginine were identified as enantioselective catalysts for the synthesis of warfarin.[6] |

Experimental Protocols

This section provides a detailed methodology for a representative organocatalytic stereoselective synthesis of S-warfarin using a chiral primary amine catalyst.

Materials and Methods

-

Materials : 4-Hydroxycoumarin, benzalacetone (4-phenyl-3-buten-2-one), (S,S)-1,2-diphenylethylenediamine, acetic acid, tetrahydrofuran (B95107) (THF), acetone (B3395972), and water. All reagents should be of analytical grade and used without further purification.

-

Apparatus : Standard laboratory glassware, magnetic stirrer, rotary evaporator, and vacuum filtration setup.

Synthesis of S-Warfarin

-

In a clean, dry vial equipped with a magnetic stir bar, dissolve 4-hydroxycoumarin (1 equivalent) in tetrahydrofuran (THF).

-

To this solution, add benzalacetone (1.1 equivalents), followed by the chiral catalyst (S,S)-1,2-diphenylethylenediamine (0.1 equivalents) and acetic acid (0.1 equivalents).[3]

-

Seal the vial and allow the reaction mixture to stir at room temperature for a specified period (e.g., one week, as suggested in some literature, though reaction times may vary based on the specific catalyst and conditions).[3] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain a crude product, which may appear as an orange foam.[3]

Purification

-

Dissolve the crude residue in a minimum amount of boiling acetone.

-

Add boiling water dropwise to the acetone solution until it becomes cloudy. If necessary, add more boiling acetone to redissolve any precipitate.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Collect the crystalline product by vacuum filtration, washing the crystals with a small amount of a cold acetone/water mixture (e.g., 4:1 v/v).[3]

-

Dry the purified S-warfarin crystals under vacuum.

Characterization

-

Determine the yield of the purified product.

-

Characterize the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

Determine the enantiomeric excess of the S-warfarin product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[2][9][10][11][12]

Mechanistic Insights and Visualizations

The organocatalytic Michael addition of 4-hydroxycoumarin to benzalacetone is generally believed to proceed through the formation of a chiral iminium ion intermediate when a primary amine catalyst is used. This intermediate activates the benzalacetone towards nucleophilic attack by the enolate of 4-hydroxycoumarin.

General Workflow

The following diagram illustrates the general workflow for the synthesis of S-warfarin via organocatalytic Michael addition.

Caption: General workflow for the synthesis of S-warfarin.

Catalytic Cycle

The proposed catalytic cycle for the iminium-activated Michael addition is depicted below. The chiral catalyst stereoselectively directs the attack of the nucleophile to one face of the activated electrophile.

Caption: Proposed catalytic cycle for the synthesis of S-warfarin.

Conclusion

The stereoselective synthesis of S-warfarin from 4-hydroxycoumarin is a well-established yet continually evolving field. Organocatalysis, particularly through the use of chiral primary amines and their derivatives, offers a highly efficient, economical, and environmentally friendly route to this important pharmaceutical. The choice of catalyst and reaction conditions plays a critical role in achieving high yields and enantioselectivities. This guide provides the necessary technical information for researchers and drug development professionals to understand and implement these synthetic strategies. Further research in this area may focus on the development of even more active and selective catalysts, as well as the optimization of continuous flow processes for large-scale production.

References

- 1. Asymmetric organocatalyzed synthesis of coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereospecific Metabolism of R- and S-Warfarin by Human Hepatic Cytosolic Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry-online.com [chemistry-online.com]

- 4. Efficient “on water” organocatalytic protocol for the synthesis of optically pure warfarin anticoagulant - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Highly enantioselective synthesis of Warfarin and its analogs catalysed by primary amine–phosphinamide bifunctional catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. [PDF] Determination of S- and R-warfarin enantiomers by using modified HPLC method. | Semantic Scholar [semanticscholar.org]

- 11. austinpublishinggroup.com [austinpublishinggroup.com]

- 12. researchgate.net [researchgate.net]

The Pharmacokinetics of S-Warfarin and its Active Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of S-warfarin, the more potent enantiomer of the widely used anticoagulant, and its active metabolites. S-warfarin's narrow therapeutic index and high interindividual variability in patient response necessitate a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. This document summarizes key quantitative pharmacokinetic data, details common experimental methodologies, and visualizes critical pathways to support research and development in this area.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of S-warfarin is characterized by rapid and complete absorption, high protein binding, a relatively small volume of distribution, and extensive hepatic metabolism, primarily mediated by the polymorphic enzyme Cytochrome P450 2C9 (CYP2C9). Genetic variations in CYP2C9 significantly impact S-warfarin clearance, leading to considerable interindividual differences in dosing requirements.[1][2]

Table 1: Pharmacokinetic Parameters of S-Warfarin in Adults

| Parameter | Value | Key Considerations |

| Bioavailability (F) | ~100% | Rapid and complete oral absorption.[3] |

| Time to Peak Concentration (Tmax) | ~4 hours | Peak plasma concentrations are reached relatively quickly.[1][3] |

| Protein Binding | ~99% | Primarily binds to albumin; only the unbound fraction is active.[1][3][4][5][6][7] |

| Volume of Distribution (Vd) | 0.14 L/kg | Reflects its extensive protein binding, limiting distribution to the vascular space.[1][3] |

| Clearance (CL) | Highly variable | Primarily dependent on CYP2C9 genotype.[1][2][8][9] |

| CYP2C91/1 (Wild-type) | Normal clearance. | |

| CYP2C91/2 or 1/3 (Heterozygous) | ~37% reduction in S-warfarin clearance.[1] | |

| CYP2C92/2, 2/3, or 3/3 (Homozygous) | ~70% reduction in S-warfarin clearance.[1] | |

| Half-life (t1/2) | 20 to 60 hours | Highly variable among individuals, influenced by clearance.[1] |

| Elimination | Primarily as metabolites | Metabolites are renally excreted (92%).[1][3] |

Table 2: Pharmacokinetic Parameters of S-Warfarin Metabolites

S-warfarin is metabolized into several hydroxylated metabolites, with 7-hydroxy-S-warfarin being the major product of CYP2C9-mediated metabolism.[10] The pharmacokinetics of these metabolites, particularly their potential to inhibit S-warfarin metabolism, are of growing interest. 10-hydroxywarfarin, a product of CYP3A4, has been shown to be a potent inhibitor of CYP2C9.[11]

| Metabolite | Formation Pathway | Key Pharmacokinetic Characteristics |

| 6-hydroxy-S-warfarin | CYP2C9 | Formation clearance is significantly reduced in carriers of CYP2C9 variant alleles.[2] |

| 7-hydroxy-S-warfarin | CYP2C9 (major) | The most abundant metabolite; its formation clearance is highly dependent on CYP2C9 genotype.[2][11] |

| 8-hydroxy-S-warfarin | Minor pathways | Less significant contribution to overall clearance. |

| 10-hydroxy-S-warfarin | CYP3A4 (minor) | Exhibits a prolonged half-life and displays elimination rate-limited kinetics.[8] Potent competitive inhibitor of CYP2C9.[11] |

| 4'-hydroxy-S-warfarin | CYP3A4 (minor) | Minor metabolite.[11] |

Experimental Protocols

The determination of pharmacokinetic parameters for S-warfarin and its metabolites relies on robust and validated analytical methods and study designs.

Quantification of S-Warfarin and Metabolites in Plasma by HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of warfarin (B611796) enantiomers and their metabolites in biological matrices.

Objective: To determine the plasma concentrations of S-warfarin and its hydroxylated metabolites over time.

Methodology:

-

Sample Collection: Venous blood samples are collected from subjects at predetermined time points following warfarin administration into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To a known volume of plasma (e.g., 200 µL), add a protein precipitating agent such as acetonitrile (B52724) (typically in a 3:1 ratio). An internal standard (e.g., a structurally similar compound not present in the sample) is added at this stage for accurate quantification.

-

Vortex the mixture vigorously to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for analysis.

-

-

Chromatographic Separation:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV or fluorescence) is used.

-

Column: A chiral column (e.g., a polysaccharide-based chiral stationary phase) is required to separate the S- and R-enantiomers of warfarin and their metabolites.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) is used. The exact composition and gradient are optimized to achieve good separation.

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

Injection Volume: A small volume of the prepared sample (e.g., 20 µL) is injected onto the column.

-

-

Detection:

-

UV Detection: Warfarin and its metabolites can be detected by their absorbance of UV light, typically at a wavelength of around 308 nm.

-

Fluorescence Detection: For enhanced sensitivity, a fluorescence detector can be used, with excitation and emission wavelengths optimized for the analytes.

-

-

Quantification:

-

A calibration curve is constructed by analyzing standard solutions of known concentrations of S-warfarin and its metabolites.

-

The peak areas of the analytes in the patient samples are compared to the calibration curve to determine their concentrations. The peak area of the internal standard is used to correct for variations in sample preparation and injection volume.

-

Population Pharmacokinetic (PK) Modeling

Population PK modeling, often performed using software like NONMEM, is a powerful tool to analyze sparse data from clinical studies, identify sources of variability in drug response, and simulate different dosing scenarios.

Objective: To develop a mathematical model that describes the time course of S-warfarin concentrations in a population and to identify covariates that influence its pharmacokinetics.

Methodology:

-

Data Collection: Plasma concentration-time data for S-warfarin are collected from a population of individuals. This often involves sparse sampling (a few samples per individual). Covariate information such as age, weight, sex, and CYP2C9 genotype is also collected.

-

Model Building:

-

Structural Model: A compartmental model (e.g., a one- or two-compartment model with first-order absorption and elimination) is chosen to describe the basic shape of the concentration-time profile.

-

Statistical Model: This component describes the inter-individual variability (differences between subjects) and the residual variability (unexplained variability, including measurement error). Inter-individual variability is typically modeled using an exponential error model for PK parameters like clearance (CL) and volume of distribution (Vd).

-

-

Covariate Analysis: The influence of covariates on the PK parameters is investigated. For example, the effect of CYP2C9 genotype on S-warfarin clearance is a critical relationship to model. This is often done using a stepwise forward addition and backward elimination approach.

-

Model Validation: The final model is validated to ensure it accurately describes the data and can reliably predict concentrations under different conditions. This can involve techniques like visual predictive checks and bootstrap analysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Warfarin inhibits VKORC1, preventing the regeneration of reduced vitamin K, essential for activating clotting factors.

Caption: S-warfarin is primarily metabolized by CYP2C9 to 7- and 6-hydroxywarfarin, with minor pathways involving CYP3A4.

Caption: A streamlined workflow for conducting a clinical pharmacokinetic study of S-warfarin.

References

- 1. benchchem.com [benchchem.com]

- 2. google.com [google.com]

- 3. benchchem.com [benchchem.com]

- 4. The pharmacokinetics and pharmacodynamics of single dose (R)- and (S)-warfarin administered separately and together: relationship to VKORC1 genotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CYP2C9 Genotype-Dependent Warfarin Pharmacokinetics: Impact of CYP2C9 Genotype on R- and S-Warfarin and Their Oxidative Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journal-jps.com [journal-jps.com]

An In-depth Technical Guide to the Metabolic Pathways of S-Warfarin involving CYP2C9 Enzymes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Warfarin (B611796), a widely prescribed anticoagulant, is administered as a racemic mixture of R- and S-enantiomers. The S-enantiomer is 3-5 times more potent in its anticoagulant effect than the R-enantiomer.[1] The metabolic clearance of S-warfarin is predominantly governed by the polymorphic cytochrome P450 enzyme, CYP2C9.[1][2][3] Genetic variations in the CYP2C9 gene can significantly impair its metabolic activity, leading to increased risks of adverse drug reactions, such as bleeding events.[2][4] This guide provides a comprehensive overview of the metabolic pathways of S-warfarin mediated by CYP2C9, including quantitative kinetic data, detailed experimental protocols for studying these pathways, and visual representations of the core concepts.

The Central Role of CYP2C9 in S-Warfarin Metabolism

The primary metabolic pathway for the more potent S-enantiomer of warfarin is hydroxylation, catalyzed almost exclusively by CYP2C9.[1][2][3] This enzymatic reaction introduces a hydroxyl group onto the warfarin molecule, rendering it more water-soluble and facilitating its excretion from the body. The main products of this metabolic process are S-7-hydroxywarfarin, which is the most abundant metabolite found in humans, and to a lesser extent, S-6-hydroxywarfarin.[5][6]

While CYP2C9 is the principal enzyme in S-warfarin metabolism, other cytochrome P450 enzymes are involved in the metabolism of both R- and S-warfarin. For instance, CYP3A4 can hydroxylate S-warfarin to S-4'-hydroxywarfarin in a minor pathway.[5][6] The metabolism of R-warfarin is more complex, involving multiple enzymes such as CYP1A2, CYP2C19, and CYP3A4, which produce a variety of hydroxylated metabolites.[1][5][6]

Genetic polymorphisms in the CYP2C9 gene, particularly the CYP2C92* and CYP2C93* alleles, result in decreased enzymatic activity.[4][7] Individuals carrying these variants exhibit reduced clearance of S-warfarin, leading to higher plasma concentrations and an increased risk of bleeding complications.[2][3] Notably, in the presence of a defective CYP2C9 allele, there is no significant shift in S-warfarin metabolism to other oxidative pathways.[2][3]

Quantitative Analysis of S-Warfarin Metabolism

The kinetics of S-warfarin metabolism by CYP2C9 have been characterized in several studies. The following tables summarize key quantitative data from in vitro experiments using human liver microsomes and recombinant CYP2C9.

Table 1: Michaelis-Menten Kinetic Parameters for S-Warfarin Hydroxylation by CYP2C9

| Enzyme Source | Metabolite Formed | Km (μM) | Vmax (pmol/min/mg protein or nmol P450) | Reference |

| Human Liver Microsomes | 7-hydroxywarfarin | 5.2 (4.3 to 6.1) | 173 (165 to 182) pmol/min/mg protein | [5] |

| Recombinant CYP2C9 | 6-hydroxywarfarin | 3.3 (2.6 to 4.0) | 46 (43 to 49) pmol/min/nmol P450 | [5] |

| Recombinant CYP2C9 | 7-hydroxywarfarin | 2.3 (1.9 to 2.7) | 68 (65 to 71) pmol/min/nmol P450 | [5] |

| Human Liver Microsomes | S-7-hydroxywarfarin | 4.4 ± 1.3 | 5445 ± 654 pmol/min/mg protein | [8] |

Values in parentheses represent 95% confidence intervals.

Table 2: Inhibition Constants (Ki) for Hydroxywarfarin Metabolites on CYP2C9-mediated S-Warfarin Metabolism

| Inhibitor (Racemic) | Mechanism of Inhibition | Ki (μM) (Recombinant CYP2C9) | Ki (μM) (Human Liver Microsomes) | Reference |

| 10-Hydroxywarfarin | Competitive | 0.9 (0.7 to 1.1) | 2.2 (1.6 to 2.8) | [5] |

| 4'-Hydroxywarfarin | Competitive | 2.5 (1.8 to 3.2) | 5.3 (3.8 to 6.8) | [5] |

| 8-Hydroxywarfarin | Competitive | 4.1 (3.2 to 5.0) | 9.1 (7.0 to 11.2) | [5] |

| 7-Hydroxywarfarin | Competitive | 21 (16 to 26) | 33 (25 to 41) | [5] |

| 6-Hydroxywarfarin | Competitive | 30 (23 to 37) | 45 (34 to 56) | [5] |

Values in parentheses represent 95% confidence intervals.

Experimental Protocols

In Vitro Metabolism of S-Warfarin using Human Liver Microsomes or Recombinant CYP2C9

This protocol outlines the general procedure for assessing the metabolism of S-warfarin in vitro.

Materials:

-

Pooled human liver microsomes or recombinant human CYP2C9

-

S-warfarin

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

NADPH regenerating system (or NADPH)

-

Ice-cold hydrochloric acid (HCl) or other quenching solution

-

Internal standard (e.g., benzamide)

-

Organic solvent for extraction (e.g., acetonitrile, methanol)

Procedure:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing S-warfarin (at various concentrations, e.g., 0.5 to 64 μM), human liver microsomes (e.g., 1 mg/mL) or recombinant CYP2C9 (e.g., 50 pmol/mL), and MgCl₂ (e.g., 5 mM) in potassium phosphate buffer (e.g., 100 mM, pH 7.4).[6][8]

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes) to allow the components to reach thermal equilibrium.[8]

-

Initiation of Reaction: Initiate the metabolic reaction by adding NADPH (e.g., 1 mM) or an NADPH regenerating system.[8]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[8]

-

Termination of Reaction: Stop the reaction by adding an ice-cold quenching solution, such as hydrochloric acid.[8]

-

Internal Standard Addition: Add a known concentration of an internal standard to correct for variations in sample processing and analysis.[8]

-

Protein Precipitation and Extraction: Precipitate the proteins by adding an organic solvent. Centrifuge the mixture to pellet the precipitated protein and collect the supernatant containing the metabolites.

-

Analysis: Analyze the supernatant using a validated analytical method, such as HPLC or LC-MS/MS, to quantify the formation of hydroxywarfarin metabolites.

Quantitative Analysis of Warfarin and its Metabolites by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the separation and quantification of warfarin and its metabolites.

Materials:

-

HPLC system with a suitable detector (e.g., UV or fluorescence)

-

Reversed-phase C18 column (e.g., μBondapak/C18)[9]

-

Mobile phase: A mixture of an acidic buffer and an organic solvent (e.g., 1.5% acetic acid (pH 4.7)-acetonitrile (69:31))[9]

-

Standards for warfarin and its metabolites

-

Plasma samples or in vitro reaction samples

Procedure:

-

Sample Preparation: Extract warfarin and its metabolites from the biological matrix (plasma or incubation mixture) as described in the previous protocol.[10] The eluate can be diluted with buffer before injection.[10]

-

Chromatographic Separation: Inject the prepared sample onto the C18 column. Elute the compounds isocratically or with a gradient using the mobile phase at a defined flow rate.

-

Detection: Monitor the elution of the compounds using the detector set at an appropriate wavelength (e.g., 313 nm for UV detection).[10] For fluorescence detection, excitation and emission wavelengths of 310 nm and 350 nm can be used for warfarin.[11]

-

Quantification: Identify and quantify the peaks corresponding to warfarin and its metabolites by comparing their retention times and peak areas to those of the analytical standards. The limit of quantitation for this type of assay can be as low as 0.1 μg/ml of plasma.[10]

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Pathway of S-Warfarin

Caption: CYP2C9-mediated metabolism of S-warfarin.

Experimental Workflow for In Vitro Metabolism Studies

Caption: In vitro S-warfarin metabolism workflow.

Impact of CYP2C9 Genetic Variants

Caption: Effect of CYP2C9 genotype on warfarin therapy.

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. CYP2C9 Genotype-Dependent Warfarin Pharmacokinetics: Impact of CYP2C9 Genotype on R- and S-Warfarin and Their Oxidative Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Mechanistic insights into the effect of CYP2C9*2 and CYP2C9*3 variants on the 7-hydroxylation of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Short Communication: R(+)XK469 inhibits hydroxylation of S-warfarin by CYP2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical applications of a quantitative high-pressure liquid chromatographic assay of warfarin and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Validation of R/S-Warfarin Analysis Method in Human Blood Plasma Using HPLC with Fluorescence Detection and its Application to Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Stereospecific Anticoagulant: A Technical History of S-Warfarin

An In-depth Guide for Researchers and Drug Development Professionals on the Discovery and Elucidation of S-Warfarin's Potent Anticoagulant Properties.

This technical guide delves into the pivotal discovery and historical context of S-warfarin's anticoagulant effects. It provides a detailed account of the key experiments, methodologies, and quantitative data that established the stereospecific nature of warfarin's activity, with a focus on the significantly greater potency of the S-enantiomer. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the foundational science behind one of the world's most widely prescribed oral anticoagulants.

From Spoiled Sweet Clover to a Racemic Drug: The Genesis of Warfarin (B611796)

The story of warfarin begins not in a pharmaceutical lab, but in the agricultural fields of North America in the early 20th century. A mysterious hemorrhagic disease in cattle, known as "sweet clover disease," was traced to the consumption of spoiled sweet clover hay.[1] The causative agent was identified as dicoumarol, a compound formed from coumarin (B35378) present in the clover.[1] This discovery spurred a wave of research into related compounds with anticoagulant properties.

For many years, warfarin was prescribed and studied as a racemic mixture, a 1:1 combination of its two enantiomers: (R)-warfarin and (S)-warfarin. It was understood that this racemate exerted its anticoagulant effect by inhibiting the synthesis of vitamin K-dependent clotting factors, but the specific contributions of each enantiomer were yet to be fully elucidated.

The Unveiling of a More Potent Isomer: The Discovery of S-Warfarin's Superior Activity

The mid-1960s marked a turning point in the understanding of warfarin's pharmacology. Researchers began to investigate the distinct biological activities of the individual R- and S-enantiomers.

A seminal 1966 study by Eble, West, and Link provided the first direct comparison of the anticoagulant potencies of the warfarin isomers.[3] Their work, along with subsequent, more detailed pharmacokinetic and pharmacodynamic studies in the 1970s, firmly established that S-warfarin is the more potent enantiomer .[4] In fact, S-warfarin was found to be approximately 3 to 5 times more potent than R-warfarin in its ability to prolong prothrombin time, the key measure of anticoagulant effect.[5]

This discovery was critical, as it revealed that the clinical effects of racemic warfarin were predominantly driven by the S-enantiomer. This newfound understanding of stereospecificity had profound implications for drug-drug interactions, patient variability in response, and the future development of anticoagulant therapies.

Quantitative Analysis of Warfarin Enantiomers

The following tables summarize the key quantitative data from early and subsequent studies that differentiated the pharmacokinetic and pharmacodynamic properties of R- and S-warfarin.

| Parameter | R-Warfarin | S-Warfarin | Racemic Warfarin | Reference(s) |

| Relative Potency | 1x | 3-5x | - | [5] |

| Mean Half-life (hours) | ~45-60 | ~30-40 | ~35-45 | [6] |

| Primary Metabolizing Enzyme | CYP1A2, CYP3A4 | CYP2C9 | - | [6] |

Table 1: Comparative Pharmacodynamic and Pharmacokinetic Properties of Warfarin Enantiomers.

| Study Year | Key Finding | Reference |

| 1966 | First direct comparison demonstrating the higher anticoagulant potency of the S-isomer compared to the R-isomer. | [3] |

| 1974 | Detailed pharmacokinetic and pharmacodynamic studies in humans confirming the greater potency and different metabolic pathways of the enantiomers. | [4] |

Table 2: Landmark Studies in the Differentiation of Warfarin Enantiomers.

Experimental Protocols: Measuring Anticoagulant Activity

The primary method used to assess the anticoagulant effect of warfarin and its enantiomers during this discovery period was the one-stage prothrombin time (PT) test , first described by Dr. Armand J. Quick in 1935.[7]

The One-Stage Prothrombin Time (PT) Test (Quick's Method)

Principle: This test measures the time it takes for a fibrin (B1330869) clot to form in a plasma sample after the addition of a thromboplastin (B12709170) reagent and calcium. Warfarin's inhibition of vitamin K-dependent clotting factors (II, VII, IX, and X) leads to a prolongation of the PT.

Historical Protocol (as performed in the mid-20th century):

-

Blood Collection: Whole blood was drawn from the subject and immediately mixed with an anticoagulant, typically sodium citrate, in a 9:1 ratio (blood to anticoagulant). This prevents coagulation by chelating calcium.

-

Plasma Preparation: The citrated blood was centrifuged to separate the plasma from the red blood cells. The resulting platelet-poor plasma was carefully collected.

-

Incubation: A specific volume of the plasma sample was placed in a glass test tube and incubated in a 37°C water bath to reach physiological temperature.

-

Reagent Addition: A standardized thromboplastin reagent (an extract of tissue factor, often from rabbit brain) was added to the plasma.

-

Clot Initiation and Timing: Calcium chloride was then added to the mixture, initiating the clotting cascade. Simultaneously, a stopwatch was started.

-

Endpoint Detection: The test tube was manually tilted, and the time was stopped at the first sign of a visible fibrin clot. This time, in seconds, was recorded as the prothrombin time.

Animal Models in Early Warfarin Research

Early investigations into the anticoagulant properties of warfarin and its precursors utilized animal models to assess efficacy and safety.

Commonly Used Animal Models:

-

Rabbits: Rabbits were a frequently used model in the initial studies of dicoumarol and warfarin due to their sensitivity to these compounds and the relative ease of blood sampling.

-

Mice and Rats: As warfarin was also developed as a rodenticide, mice and rats were natural subjects for studying its anticoagulant effects. These models were particularly useful for determining lethal doses and the duration of action.

General Experimental Workflow in Animal Studies:

-

Animal Selection and Acclimatization: Healthy animals of a specific strain and weight were selected and allowed to acclimatize to the laboratory environment.

-

Baseline Blood Collection: A baseline blood sample was collected to determine the normal prothrombin time for each animal.

-

Drug Administration: Warfarin or its individual enantiomers were administered to the animals, typically orally or via injection.

-

Serial Blood Sampling: Blood samples were collected at various time points after drug administration to monitor the change in prothrombin time.

-

Data Analysis: The prothrombin times of the treated animals were compared to their baseline values and to a control group that did not receive the drug.

Visualizing the Mechanism and Experimental Process

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by warfarin and the general workflow of the experiments that elucidated the anticoagulant properties of its enantiomers.

Caption: The Vitamin K cycle and the inhibitory action of S-warfarin.

Caption: Generalized workflow for early studies on warfarin enantiomers.

Conclusion: A Legacy of Stereospecificity

The discovery of S-warfarin's superior anticoagulant properties was a landmark achievement in pharmacology and clinical medicine. It underscored the critical importance of stereochemistry in drug action and paved the way for a more nuanced understanding of warfarin's therapeutic effects and its complex interactions. The foundational experiments and methodologies detailed in this guide not only established the basis for the safe and effective use of warfarin for millions of patients but also continue to inform the development of new and improved anticoagulant therapies. The history of S-warfarin serves as a powerful reminder of how meticulous scientific investigation, from the observation of a mysterious animal ailment to the precise characterization of molecular interactions, can lead to profound advancements in human health.

References

- 1. acs.org [acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Potential Drug–Nutrient Interactions of 45 Vitamins, Minerals, Trace Elements, and Associated Dietary Compounds with Acetylsalicylic Acid and Warfarin—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug interactions with warfarin enantiomers--a different perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Warfarin dosing strategies evolution and its progress in the era of precision medicine, a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]

An In-depth Technical Guide to the Binding Affinity of S-Warfarin to Plasma Proteins

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the binding interactions between S-warfarin and human serum albumin (HSA), the primary plasma protein responsible for its transport. It delves into the quantitative binding parameters, the thermodynamic profile of the interaction, and the detailed experimental methodologies used for its characterization.

Introduction: The Significance of S-Warfarin-Albumin Binding

Warfarin (B611796), a widely prescribed oral anticoagulant, is administered as a racemic mixture of its R- and S-enantiomers. The S-enantiomer is significantly more potent than the R-enantiomer. The extent of its binding to plasma proteins, predominantly human serum albumin (HSA), is a critical determinant of its pharmacokinetic and pharmacodynamic properties.[1] Only the unbound (free) fraction of the drug is pharmacologically active and available for distribution to target tissues, metabolism, and excretion.[2] Therefore, a thorough understanding of the binding affinity of S-warfarin to HSA is paramount in drug development and for predicting potential drug-drug interactions.

Warfarin binds with high affinity to Sudlow's site I, located in subdomain IIA of the HSA molecule.[1][3][4] This interaction is primarily driven by hydrophobic forces, although hydrogen bonds and van der Waals forces also play a role.[5][6] The binding is reversible, allowing for the release of the drug to exert its therapeutic effect.[2]

Quantitative Analysis of S-Warfarin Binding to Human Serum Albumin

The interaction between S-warfarin and HSA has been extensively studied, yielding a range of binding parameters. These parameters are crucial for modeling the drug's behavior in the body.

| Parameter | Value | Experimental Conditions | Method | Reference |

| Association Constant (Ka) | 1.54 x 105 M-1 | 3°C | Equilibrium Dialysis | [7][8] |

| 3.5 x 105 M-1 to 4.2 x 105 M-1 | 8°C to 37°C | Fluorescence Spectroscopy | [9] | |

| 1.41 x 105 M-1 to 1.92 x 105 M-1 (K1) | 37°C, pH 7.4 | Equilibrium Dialysis | [10][11] | |

| 3.9 x 104 M-1 to 5.7 x 104 M-1 (K2) | 37°C, pH 7.4 | Equilibrium Dialysis | [10][11] | |

| 4 x 104 M-1 to 7 x 104 M-1 | 25°C, pH 7.4 | Isothermal Titration Calorimetry, Fluorescence Spectrometry, Frontal Analysis Capillary Electrophoresis | [12][13] | |

| 10.56 ± 0.68 x 104 M-1 | Not specified | Fluorescence Spectroscopy | [14] | |

| Number of Binding Sites (n) | 1 (primary high-affinity site) | 3°C | Equilibrium Dialysis | [7][8] |

| 1.38 (primary sites) | Not specified | Frontal Gel Filtration | [15] | |

| 3.73 (secondary sites) | Not specified | Frontal Gel Filtration | [15] |

Thermodynamic Profile of the Interaction

Thermodynamic parameters provide insight into the forces driving the binding of S-warfarin to HSA. The interaction is characterized by a negative enthalpy change (ΔH) and a positive entropy change (ΔS), indicating that the binding is both enthalpically and entropically driven.[7][8][9] The negative Gibbs free energy change (ΔG) signifies a spontaneous binding process.[5]

| Parameter | Value | Experimental Conditions | Method | Reference |

| Enthalpy Change (ΔH) | -3.48 kcal/mol | 3°C to 37°C | Equilibrium Dialysis | [7][8] |

| -2.55 kcal/mol (primary binding) | Not specified | Frontal Gel Filtration | [15] | |

| -5.08 kcal/mol (secondary binding) | Not specified | Frontal Gel Filtration | [15] | |

| -1.2 kcal/mol | 8°C to 37°C | Fluorescence Spectroscopy | [9] | |

| -5.4 to -5.6 kcal/mol | 25°C, pH 7.4 | Isothermal Titration Calorimetry, Fluorescence Spectrometry | [12][13] | |

| Entropy Change (ΔS) | +11.2 cal/mol·K | 3°C to 37°C | Equilibrium Dialysis | [7][8] |

| +16.1 cal/mol·K (primary binding) | Not specified | Frontal Gel Filtration | [15] | |

| -1.10 cal/mol·K (secondary binding) | Not specified | Frontal Gel Filtration | [15] | |

| +21 cal/mol·K | 8°C to 37°C | Fluorescence Spectroscopy | [9] | |

| Gibbs Free Energy Change (ΔG) | -6.54 kcal/mol | 3°C | Equilibrium Dialysis | [7][8] |

| -7.01 kcal/mol | 37°C | Equilibrium Dialysis | [7][8] | |

| -7.34 kcal/mol (primary binding) | Not specified | Frontal Gel Filtration | [15] | |

| 4.72 kcal/mol (secondary binding) | Not specified | Frontal Gel Filtration | [15] |

Experimental Protocols for Determining Binding Affinity

Several biophysical techniques are employed to quantify the binding of S-warfarin to plasma proteins.[16][17] The most common methods include equilibrium dialysis, fluorescence spectroscopy, and ultrafiltration.[2][18][19]

Equilibrium Dialysis

Equilibrium dialysis is considered the "gold standard" for determining drug-protein binding.[19][20][21]

Principle: A semipermeable membrane separates a chamber containing the protein and ligand solution from a chamber containing only a buffer.[2] The free ligand can diffuse across the membrane until its concentration is equal on both sides. By measuring the ligand concentration in both chambers at equilibrium, the bound and unbound fractions can be determined.

Detailed Protocol (based on Rapid Equilibrium Dialysis - RED): [21][22][23]

-

Preparation:

-

Prepare a stock solution of S-warfarin in a suitable solvent (e.g., DMSO).

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Obtain human plasma.

-

-

Assay Setup:

-

Use a commercial Rapid Equilibrium Dialysis (RED) device, which consists of inserts with a semipermeable membrane (typically 8-14 kDa MWCO) for a multi-well base plate.[21][22]

-

Spike the human plasma with the S-warfarin stock solution to the desired final concentration (e.g., 1-2 µM).[21]

-

Add the S-warfarin-spiked plasma to one chamber of the RED insert.

-

Add an equal volume of PBS to the other chamber.

-

-

Incubation:

-

Sampling and Analysis:

-

After incubation, collect aliquots from both the plasma and buffer chambers.

-

To ensure accurate quantification, matrix match the samples by adding an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

-

Precipitate the proteins by adding a solvent like acetonitrile.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant from both chambers using LC-MS/MS to determine the concentration of S-warfarin.

-

-

Data Analysis:

-

Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

-

Binding constants can be determined by performing the experiment at various S-warfarin concentrations and analyzing the data using Scatchard or Klotz plots.[18]

-

Fluorescence Spectroscopy

This technique relies on changes in the fluorescence properties of either the protein or the ligand upon binding.[2][18]

Principle: The binding of warfarin to HSA enhances its fluorescence quantum yield.[9][24][25] This enhancement can be monitored to determine the binding parameters. Alternatively, the intrinsic fluorescence of HSA (due to tryptophan residues) is quenched upon warfarin binding, and this quenching can also be used for analysis.[26][27][28]

Detailed Protocol: [5][26][28]

-

Instrumentation:

-

Use a spectrofluorometer with temperature control.

-

-

Sample Preparation:

-

Prepare a stock solution of HSA (e.g., 1 µM) in a suitable buffer (e.g., 0.06 M sodium phosphate (B84403) buffer, pH 7.4).[27][28]

-

Prepare a series of S-warfarin solutions of varying concentrations.

-

-

Measurement:

-

Place the HSA solution in a cuvette.

-

Set the excitation wavelength to 295 nm to selectively excite the tryptophan residue of HSA.

-

Record the emission spectrum from 300 to 500 nm.

-

Titrate the HSA solution with increasing concentrations of S-warfarin, recording the emission spectrum after each addition and incubation.

-

-

Data Analysis:

-

Correct the fluorescence intensity for the inner filter effect.

-

Analyze the quenching of HSA fluorescence using the Stern-Volmer equation to determine the quenching constant.

-

Calculate the binding constant (Kb) and the number of binding sites (n) by plotting log[(F0-F)/F] versus log[Q], where F0 and F are the fluorescence intensities in the absence and presence of the quencher (S-warfarin), and [Q] is the concentration of S-warfarin.[28]

-

Visualizations

S-Warfarin-HSA Binding Equilibrium

Caption: S-Warfarin and HSA exist in a dynamic equilibrium with the bound complex.

Experimental Workflow for Equilibrium Dialysis

Caption: A stepwise workflow for determining protein binding using equilibrium dialysis.

Conclusion

The binding of S-warfarin to human serum albumin is a well-characterized, high-affinity interaction that is fundamental to its clinical pharmacology. The quantitative data and thermodynamic parameters summarized herein provide a robust foundation for pharmacokinetic modeling and for anticipating potential drug interactions. The detailed experimental protocols offer a practical guide for researchers investigating drug-protein binding. A comprehensive understanding of these principles is essential for the effective development and clinical application of drugs with high plasma protein binding.

References

- 1. Understanding the physical and chemical nature of the warfarin drug binding site in human serum albumin: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]

- 3. Crystal structure analysis of warfarin binding to human serum albumin: anatomy of drug site I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. View of Thermodynamic Studies for the Interaction of Some Anticoagulant Drugs with Albumin [anjs.edu.iq]

- 7. Studies on the coumarin anticoagulant drugs: interaction of human plasma albumin and warfarin sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JCI - Studies on the Coumarin Anticoagulant Drugs: Interaction of Human Plasma Albumin and Warfarin Sodium [jci.org]

- 9. Fluorimetric analysis of the binding of warfarin to human serum albumin. Equilibrium and kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interaction of warfarin with human serum albumin. A stoichiometric description - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Molecular interactions between warfarin and human (HSA) or bovine (BSA) serum albumin evaluated by isothermal titration calorimetry (ITC), fluorescence spectrometry (FS) and frontal analysis capillary electrophoresis (FA/CE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Effect of temperature on binding of warfarin by human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methods of drug protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Video: Protein-Drug Binding: Determination Methods [jove.com]

- 19. Methodologies for Protein Binding Determination in Anti-infective Agents | Springer Nature Experiments [experiments.springernature.com]

- 20. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]

- 21. enamine.net [enamine.net]

- 22. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. bioivt.com [bioivt.com]

- 24. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 25. Probing the structure of the warfarin-binding site on human serum albumin using site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. bcc.bas.bg [bcc.bas.bg]

- 27. researchgate.net [researchgate.net]

- 28. ijper.org [ijper.org]

An In-depth Technical Guide to Genetic Factors Influencing S-Warfarin Metabolism and Response

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key genetic factors that influence the metabolism and therapeutic response of S-warfarin, the more potent enantiomer of warfarin (B611796). Warfarin, a widely prescribed oral anticoagulant, has a narrow therapeutic window and exhibits significant interindividual variability in dose requirements, making personalized dosing crucial for efficacy and safety.[1][2][3] Genetic variations, particularly in the CYP2C9 and VKORC1 genes, are major determinants of this variability.[1][4][5][6][7] This document delves into the core genes involved, their variants, and the resulting clinical implications, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Genetic Determinants of S-Warfarin Response

The anticoagulant effect of warfarin is achieved by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1), an enzyme essential for the recycling of vitamin K.[4][8] S-warfarin, the more potent isomer, is primarily metabolized and inactivated by the cytochrome P450 2C9 (CYP2C9) enzyme.[1][6][9][10] Polymorphisms in the genes encoding these two proteins, VKORC1 and CYP2C9, account for a substantial portion of the variability in warfarin dose requirements.[4][5][11][12] Other genes, such as CYP4F2 and GGCX, also play a role, albeit to a lesser extent.[13][14][15]

The CYP2C9 gene encodes a crucial enzyme for the metabolic clearance of S-warfarin.[2][9][10] Several variant alleles of CYP2C9 have been identified that result in decreased enzyme activity.[1][9]

-

CYP2C92 and CYP2C9 3 : These are the most well-studied variants and are associated with a significant reduction in S-warfarin metabolism.[6][9][16] Individuals carrying these alleles metabolize warfarin more slowly, leading to higher plasma concentrations and an increased risk of bleeding if standard doses are administered.[3][6][17] The CYP2C92 allele leads to a moderate reduction in enzyme activity, while the CYP2C93 allele causes a more substantial decrease.[3][12]

-

Other Variants : While less common, other variants such as CYP2C9*5, **6, **8, and **11 have also been associated with decreased enzyme function and are more prevalent in individuals of African ancestry.[8]

The VKORC1 gene is the pharmacological target of warfarin.[4][6] Polymorphisms in the promoter region of VKORC1 can alter its expression, thereby affecting an individual's sensitivity to warfarin.

-

VKORC1 -1639G>A (rs9923231) : This is a common single nucleotide polymorphism (SNP) where the G allele is replaced by an A allele.[4][6] The A allele is associated with lower VKORC1 expression, leading to increased sensitivity to warfarin and a requirement for lower doses.[4][17]

-

CYP4F2 : This gene encodes an enzyme that metabolizes vitamin K. The CYP4F2*3 (V433M, rs2108622) variant is associated with increased enzyme activity, leading to a higher requirement for warfarin to achieve a therapeutic effect.[18]

-

Gamma-Glutamyl Carboxylase (GGCX) : This gene encodes an enzyme involved in the carboxylation of vitamin K-dependent clotting factors. Certain variants in GGCX have been associated with altered warfarin dose requirements.[13][14][15]

Quantitative Impact of Genetic Variants

The following tables summarize the quantitative effects of key genetic variants on S-warfarin dose, INR response, and bleeding risk.

Table 1: Impact of CYP2C9 and VKORC1 Variants on Warfarin Maintenance Dose

| Genotype | Mean Warfarin Dose Reduction Compared to Wild Type | Reference(s) |

| CYP2C91/2 | 19% - 51.0% | [12][14][19] |

| CYP2C91/3 | 33% - 60.9% | [12][14][19] |

| CYP2C92/2 | ~12% of normal activity | [11] |

| CYP2C92/3 | 62.2% | [14] |

| CYP2C93/3 | <5% of normal activity, >80% dose reduction | [11] |

| VKORC1 -1639G>A (GA) | 28% per allele | [19] |

| VKORC1 -1639G>A (AA) | Requires lower dose than GA | [4] |

Table 2: Association of Genetic Variants with Bleeding Risk

| Genetic Variant | Association with Bleeding Risk | Reference(s) |

| CYP2C92 or **3 | Increased risk of over-anticoagulation and bleeding, especially during initiation.[3][6][9][20][21] Hazard ratio of 2.66 for highly sensitive responders in the first 90 days.[20] | [3][6][9][20][21] |

| CYP2C93 | May double the risk of major bleeding in patients on therapy for 30+ days.[22] | [22] |

| VKORC1 -1639G>A | Increased sensitivity may lead to a higher risk of bleeding if not dose-adjusted.[17][23] | [17][23] |

| CYP4F2*3 | Associated with a ~40% lower risk of major bleeding.[23] | [23] |

Signaling Pathways and Experimental Workflows

The following diagram illustrates the metabolic pathway of warfarin and its mechanism of action, highlighting the roles of key enzymes.

Caption: Warfarin metabolism and mechanism of action.

This diagram outlines a typical workflow for genotyping a patient for warfarin-related genetic variants.

Caption: Experimental workflow for warfarin pharmacogenetic testing.

Detailed Experimental Protocols

Genomic DNA is typically extracted from peripheral blood leukocytes or saliva samples using commercially available kits (e.g., QIAamp DNA Blood Mini Kit, Qiagen; Oragene DNA, DNA Genotek). The manufacturer's protocol is followed to ensure high-quality DNA suitable for downstream applications.

4.2.1. Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP)

This method is a cost-effective technique for genotyping known SNPs.[24][25][26]

-

PCR Amplification: A specific region of the gene containing the SNP of interest is amplified using PCR. Primers are designed to flank the polymorphic site.

-

Example for VKORC1 -1639G>A: Forward and reverse primers are used to amplify a DNA fragment of a specific size (e.g., 290 bp).[24]

-

-

Restriction Enzyme Digestion: The PCR product is incubated with a specific restriction enzyme that recognizes and cuts the DNA at a sequence that is either created or abolished by the SNP.

-

Example for VKORC1 -1639G>A: The enzyme MspI can be used. The G allele creates a recognition site for MspI, while the A allele does not.[24]

-

-

Agarose (B213101) Gel Electrophoresis: The digested DNA fragments are separated by size on an agarose gel.

-

Genotype Determination: The pattern of DNA fragments on the gel reveals the genotype.

4.2.2. TaqMan® Drug Metabolism Genotyping Assays (Real-Time PCR)

This is a high-throughput method that uses fluorescently labeled probes to differentiate between alleles.[16][27]

-

Assay Components: Each assay contains:

-

A pair of PCR primers to amplify the region containing the SNP.

-

Two TaqMan probes, each specific to one of the two alleles at the SNP site. Each probe is labeled with a different fluorescent reporter dye (e.g., VIC® and FAM™).

-

-

Real-Time PCR: The PCR reaction is performed in a real-time PCR instrument. During amplification, the probe specific to the allele present in the sample binds to the DNA and is cleaved by the polymerase, releasing the reporter dye and generating a fluorescent signal.

-

Genotype Calling: The instrument measures the fluorescent signal from each dye at the end of the reaction. The software then plots the results and automatically calls the genotype based on which dye(s) produced a signal.

4.2.3. DNA Sequencing

Sanger sequencing or next-generation sequencing can be used to directly determine the DNA sequence of the gene of interest, providing the most definitive genotype information.[25][27] This method is particularly useful for identifying rare or novel variants.

Conclusion

The pharmacogenetics of S-warfarin is a well-established field with direct clinical applications. Genetic testing for variants in CYP2C9 and VKORC1, and to a lesser extent CYP4F2, can explain a significant portion of the interindividual variability in warfarin dose requirements.[5][11][28] Incorporating this genetic information into dosing algorithms can help clinicians select a more appropriate initial warfarin dose, potentially reducing the time to a stable international normalized ratio (INR) and decreasing the risk of adverse events such as major bleeding.[19][20][29] As our understanding of the genetic determinants of drug response continues to grow, pharmacogenetic testing will become an increasingly integral part of personalized medicine.

References

- 1. biochemia-medica.com [biochemia-medica.com]

- 2. genetics.testcatalog.org [genetics.testcatalog.org]

- 3. Pharmacogenomic Testing to Guide Warfarin Dosing - The Value of Genetic and Genomic Technologies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Warfarin Therapy and VKORC1 and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Effect of genetic variants, especially CYP2C9 and VKORC1, on the pharmacology of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Warfarin: a case for pharmacogenomics testing - Clinical Laboratory int. [clinlabint.com]

- 7. Influence of common and rare genetic variation on warfarin dose among African–Americans and European–Americans using the exome array - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Genetic regulation of warfarin metabolism and response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Warfarin Pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Genetic Factors for Warfarin Dose Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Warfarin Dosing and VKORC1/CYP2C9: Overview, Clinical Implications of the Genetic Mutation [emedicine.medscape.com]

- 13. Genetic Determinants of Variability in Warfarin Response after the Dose-Titration Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of CYP2C9, VKORC1, CYP4F2 and GGCX genetic variants on warfarin maintenance dose and explicating a new pharmacogenetic algorithm in South Indian population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Frontiers | The impact of CYP2C9, VKORC1, and CYP4F2 polymorphisms on warfarin dose requirement in Saudi patients [frontiersin.org]

- 18. tandfonline.com [tandfonline.com]

- 19. gbcbiotech.com [gbcbiotech.com]

- 20. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 21. Genetic Determinants of Response to Warfarin during Initial Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Genotype and risk of major bleeding during warfarin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Genetic Risk Factors for Major Bleeding in Patients Treated With Warfarin in a Community Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 24. protocols.io [protocols.io]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. VKORC1 and CYP2C9 Genotype Variations in Relation to Warfarin Dosing in Korean Stroke Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A genome-wide association study confirms VKORC1, CYP2C9, and CYP4F2 as principal genetic determinants of warfarin dose. - UCL Discovery [discovery.ucl.ac.uk]

- 29. Estimation of the warfarin dose with clinical and pharmacogenetic data. | Semantic Scholar [semanticscholar.org]

In-Vitro Anticoagulant Activity of S-Warfarin Compared to R-Warfarin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro anticoagulant activity of the two enantiomers of warfarin (B611796), S-warfarin and R-warfarin. Warfarin is a widely prescribed oral anticoagulant that exists as a racemic mixture of these two forms.[1] The S-enantiomer is known to be significantly more potent than the R-enantiomer in its anticoagulant effect.[2][3] This document details their mechanism of action, presents comparative quantitative data, outlines key experimental protocols for assessing their activity, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action